Sulfate

描述

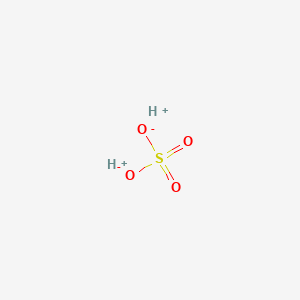

Sulfate (SO₄²⁻) is a polyatomic anion characterized by a central sulfur atom in the +6 oxidation state, bonded to four oxygen atoms in a tetrahedral geometry . It occurs naturally in minerals (e.g., gypsum), biological systems (e.g., sulfated flavonoids in plants), and industrial applications . This compound salts, such as aluminum this compound (Al₂(SO₄)₃), magnesium this compound (MgSO₄), and zinc this compound (ZnSO₄), are widely used in water treatment, agriculture, and healthcare due to their solubility and reactivity with metals .

准备方法

合成路线和反应条件

硫酸盐可以通过使硫酸与金属、金属氧化物或金属碳酸盐反应来制备。例如,氧化锌与硫酸反应生成硫酸锌: [ \text{ZnO} + \text{H}2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]

另一种方法是使硫酸与不溶性碱反应,例如氧化铜(II),生成硫酸铜(II): [ \text{CuO} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2\text{O} ]

工业生产方法

工业上,硫酸盐通常通过接触法生产,接触法包括将二氧化硫 (SO₂) 氧化成三氧化硫 (SO₃),然后使 SO₃ 与水反应生成硫酸。 然后,硫酸可以与各种碱反应生成硫酸盐 {_svg_3}.

化学反应分析

反应类型

硫酸根离子可以发生各种类型的化学反应,包括:

氧化还原反应: 在某些条件下,硫酸根可以被还原成亚硫酸根 (SO₃²⁻) 或硫化氢 (H₂S)。

取代反应: 硫酸根可以与其他阴离子或阳离子反应形成不同的硫酸盐化合物。

常见试剂和条件

在涉及硫酸根离子的反应中使用的常见试剂包括硫酸、金属氧化物和金属碳酸盐。反应条件通常包括水溶液,并且可能需要加热以促进反应。

主要产品

涉及硫酸根离子的反应形成的主要产品包括各种硫酸盐,例如硫酸钠 (Na₂SO₄)、硫酸镁 (MgSO₄) 和硫酸钙 (CaSO₄) .

科学研究应用

Industrial Applications

Construction Industry

Sulfate compounds are extensively used in the construction sector. The most notable is gypsum (calcium this compound dihydrate), which is a key ingredient in plaster and drywall production. Approximately 100 million tonnes of gypsum are utilized annually for construction purposes .

Table 1: Major this compound Compounds in Construction

| Compound | Chemical Formula | Application |

|---|---|---|

| Gypsum | Plaster, drywall | |

| Barium this compound | X-ray imaging (radiopaque agent) | |

| Copper this compound | Algaecide, galvanic cells |

Agricultural Use

Sulfates play a crucial role in agriculture as fertilizers. For instance, magnesium this compound (commonly known as Epsom salts) is used to enhance soil quality and promote plant growth. Iron(II) this compound is another important compound that serves as a mineral supplement for both plants and animals .

Environmental Applications

Water Treatment

This compound compounds are employed in water treatment processes to remove impurities and enhance water quality. For example, barium this compound is used to precipitate contaminants from water sources .

Case Study: this compound Pollution and Its Impact on Ecosystems

A recent study investigated the effects of elevated this compound concentrations on wild rice production. The findings indicated that increased this compound levels can significantly impair wild rice growth, highlighting the ecological implications of this compound pollution in aquatic environments .

Health and Toxicology

Sulfates are also relevant in toxicological studies. Research has shown that certain this compound compounds can influence human health, particularly regarding respiratory effects from inhalation exposure to ammonia and this compound mixtures .

Table 2: Toxicological Insights on this compound Compounds

| Compound | Health Effects | Source of Data |

|---|---|---|

| Ammonium this compound | Respiratory irritation | EPA Toxicological Review |

| Copper this compound | Ecotoxicity to aquatic species | ECOTOX Database |

| Magnesium this compound | Therapeutic uses in medicine | Clinical Studies |

Research Advances

Recent advancements in isotope technology have enabled researchers to trace the sources of this compound pollution more accurately. By analyzing sulfur and oxygen isotopes ( and ), scientists can identify the origins of this compound contamination in various environments, enhancing our understanding of sulfur biogeochemical cycles .

作用机制

硫酸根离子通过各种机制发挥作用,具体取决于环境。在生物系统中,硫酸根离子参与硫酸酯的形成,硫酸酯对各种化合物的代谢和解毒至关重要。 硫酸根离子还可以作为反离子来平衡溶液中其他离子的电荷,从而维持细胞和组织中的离子平衡 .

与相似化合物的比较

相似化合物

亚硫酸根离子 (SO₃²⁻): 亚硫酸根离子与硫酸根离子相似,但少了一个氧原子。它是一种还原剂,用作食品和饮料的防腐剂。

硫代硫酸根离子 (S₂O₃²⁻): 硫代硫酸根离子含有两个硫原子,用于照相定影液和作为氰化物中毒的解毒剂。

磷酸根离子 (PO₄³⁻): 磷酸根离子在结构上类似于硫酸根离子,但含有磷而不是硫。它对细胞中的能量转移至关重要,是 DNA 和 RNA 的关键组成部分。

独特性

硫酸根离子在能够与多种阳离子形成稳定的盐方面具有独特性。它的四面体结构和硫的高氧化态使其在各种化学和生物过程中成为多功能离子。 此外,硫酸根离子在水中高度可溶,这使得它们在水溶液和工业应用中非常有用 .

相似化合物的比较

Comparison with Sulfites

Sulfites (SO₃²⁻) differ from sulfates in structure, oxidation state, and reactivity:

- Oxidation State : Sulfur in sulfite has a +4 oxidation state vs. +6 in sulfate .

- Geometry : Sulfite adopts a trigonal pyramidal structure, while this compound is tetrahedral .

- Reactivity : Sulfite can undergo oxidation to form this compound, whereas this compound is stable under standard conditions .

- Solubility : Sulfates are generally more water-soluble, though exceptions exist (e.g., calcium this compound is poorly soluble) .

Table 1: this compound vs. Sulfite Comparison

| Parameter | This compound (SO₄²⁻) | Sulfite (SO₃²⁻) |

|---|---|---|

| Oxidation State | +6 | +4 |

| Geometry | Tetrahedral | Trigonal Pyramidal |

| Solubility | Generally High | Variable |

| Reactivity | Non-oxidizing | Oxidizable |

Comparison with Sulfonates and Alkyl Sulfates

Alkyl sulfates (e.g., sodium lauryl this compound) and sulfonates (e.g., alkane sulfonates) share functional groups but differ in bonding:

- Structure : Alkyl sulfates contain an ester linkage (C-O-SO₃⁻), whereas sulfonates have a direct C-S bond (C-SO₃⁻) .

- Toxicity : Both classes exhibit low acute toxicity, with target organs including the liver and kidneys .

- Applications : Alkyl sulfates are common in detergents, while sulfonates are used in industrial surfactants .

Comparative Analysis of this compound Salts

This compound salts vary in properties and applications:

Table 2: Properties of Sodium Bithis compound, this compound, and Sulfite

| Property | Sodium Bithis compound (NaHSO₄) | Sodium this compound (Na₂SO₄) | Sodium Sulfite (Na₂SO₃) |

|---|---|---|---|

| Molecular Formula | NaHSO4 | Na₂SO4 | Na₂SO3 |

| Melting Point | >315°C (decomposes) | 884°C | 500°C (decomposes) |

| Density | 1.27 g/cm³ | 2.04 g/cm³ | 2.13 g/cm³ |

| Applications | pH adjuster, cleaning | Detergent, paper | Preservative, reducing agent |

This compound Speciation and Analytical Challenges

This compound speciation studies using X-ray emission spectroscopy (XES) reveal nearly identical spectra for different sulfates due to their ionic nature, though subtle energy shifts distinguish them . Analytical challenges include differentiating sulfates in complex matrices, requiring advanced techniques like ion chromatography .

Toxicology and Environmental Impact

- Human Health : Alkyl sulfates and sulfonates show low acute toxicity but may irritate the gastrointestinal tract at high doses .

生物活性

Sulfate, a polyatomic anion with the chemical formula , plays a significant role in various biological processes and has been implicated in numerous physiological and pathophysiological functions. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for health and disease.

Overview of this compound in Biological Systems

This compound is involved in the sulfation process, a critical biochemical modification where this compound groups are added to organic molecules. This process is facilitated by enzymes known as sulfatases, which cleave this compound esters and regulate the sulfation states of various substrates, including hormones, glycosaminoglycans, and other biomolecules . The biological significance of this compound extends to its role in cellular signaling, hormone regulation, and modulation of metabolic pathways.

- Sulfatases : These enzymes are crucial for maintaining the balance of sulfated compounds in the body. They are involved in the metabolism of steroid hormones and glycosaminoglycans, influencing cellular signaling pathways and degradation processes .

- Heparan this compound : A highly sulfated polysaccharide, heparan this compound is vital for cell signaling and interactions. It binds growth factors such as FGF-2 (Fibroblast Growth Factor 2), facilitating various biological activities including cell proliferation and differentiation .

- Biosensors for this compound Detection : Recent advancements have led to the development of genetically encoded biosensors like Thyone and SulfOFF-1, which allow real-time imaging of this compound dynamics in cells. These tools enhance our understanding of this compound transport mechanisms and their physiological relevance .

Biological Activities and Case Studies

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of sulfated polysaccharides derived from marine sources. For instance, extracts from Indonesian green algae have shown promising results in scavenging free radicals, indicating their potential as nutraceuticals .

| Compound | DPPH EC50 (μg/mL) | ABTS EC50 (μg/mL) | FRAP EC50 (μg/mL) |

|---|---|---|---|

| SPCr | 93.81 | 110.0 | 162.0 |

| SPCl | 103.5 | 107.4 | 173.7 |

| Trolox (Control) | 102.5 | 115.8 | 162.5 |

2. Role in Hormone Regulation

This compound conjugation can significantly alter the biological activity of hormones. For example, vitamin D3-sulfate exhibits less than 5% of the biological activity compared to its non-sulfated form, impacting calcium mobilization and bone health .

3. Toxicological Implications

This compound-reducing bacteria (SRB) are known for their ability to mitigate heavy metal toxicity by reducing lead and mercury ions in contaminated environments . This highlights the dual role of this compound in both promoting health through detoxification processes and posing risks when imbalances occur.

Research Findings

Recent research has expanded our understanding of how this compound interacts with various biological systems:

- Sulfatase Deficiencies : The lack of functional sulfatases can lead to lysosomal storage disorders characterized by the accumulation of sulfated compounds, resulting in severe clinical manifestations .

- This compound Transport Mechanisms : Studies utilizing biosensors have elucidated the mechanisms through which this compound is transported across cellular membranes, revealing critical insights into its physiological roles .

常见问题

Basic Research Questions

Q. Q1. What methodological considerations are critical for accurate sulfate quantification in aqueous environmental samples?

Answer: Accurate this compound quantification requires selecting analytical techniques aligned with sample matrix complexity. Common methods include:

- Ion Chromatography (IC): Effective for low-concentration samples (detection limit: ~0.1 mg/L) but requires pre-filtration to remove organic interferents .

- Gravimetric Analysis: Suitable for high this compound concentrations (>100 mg/L) but prone to false positives from co-precipitating ions (e.g., carbonate, phosphate). Acidification and controlled heating minimize interference .

- Turbidimetric Methods: Rapid but less precise (±5% error) due to colloidal suspension instability. Calibration with standardized this compound solutions (e.g., NIST SRM 3000 series) is essential .

Q. Q2. How can researchers design experiments to distinguish this compound reduction pathways in anaerobic microbial systems?

Answer: Differentiating this compound reduction pathways (e.g., dissimilatory vs. assimilatory) involves:

Isotopic Tracers: Use δ³⁴S isotopic labeling to track sulfur fate in metabolic byproducts (e.g., H₂S vs. thiols). A δ³⁴S shift >5‰ indicates dissimilatory pathways .

Metagenomic Profiling: Amplify functional genes (e.g., dsrAB for dissimilatory sulfite reductase) to confirm microbial activity .

Kinetic Experiments: Monitor this compound depletion rates under varying electron donors (e.g., lactate, acetate). Dissimilatory pathways exhibit higher substrate affinity (Km < 0.5 mM) .

Key Challenge: Cross-contamination between pathways requires strict anaerobic conditions and inhibitor controls (e.g., molybdate to block dissimilatory pathways) .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions between field-measured this compound concentrations and laboratory-based speciation models?

Answer: Discrepancies often arise from:

- Matrix Effects: Field samples may contain unaccounted ligands (e.g., dissolved organic matter) that complex this compound, reducing detectable free ions. Use geochemical modeling software (e.g., PHREEQC) with adjusted stability constants for site-specific ligands .

- Redox Instability: this compound can oxidize/reduce during transport. Preserve samples with 0.1% Zn acetate and analyze within 24 hours .

Case Study: A 2022 study found 15–20% lower field this compound levels vs. lab predictions in peatland systems. Post-hoc analysis attributed this to humic acid binding, requiring model recalibration with [SO₄²⁻-DOC] adsorption coefficients .

Q. Q4. What advanced techniques enable spatially resolved this compound analysis in heterogeneous geological samples?

Answer:

- Micro-XRF Spectroscopy: Maps this compound distribution at µm resolution. Calibrate with this compound-rich mineral standards (e.g., barite) and correct for matrix absorption effects .

- SIMS (Secondary Ion Mass Spectrometry): Quantifies isotopic ratios (δ³⁴S/δ³²S) in micro-domains. Requires ultra-high vacuum conditions and reference materials (e.g., IAEA-S-1) .

- Synchrotron-Based XANES: Identifies this compound speciation (e.g., adsorbed vs. mineral-bound) using sulfur K-edge spectra. Peak assignments must cross-validate with known this compound mineral spectra (e.g., gypsum, jarosite) .

Q. Q5. How can multi-omics approaches elucidate this compound’s role in plant stress response mechanisms?

Answer: Integrate:

Transcriptomics: Identify this compound transporter (SULTR) gene upregulation under salinity stress (e.g., 2-fold increase in SULTR1;2 expression in Arabidopsis under 100 mM NaCl) .

Metabolomics: Quantify glutathione (GSH) and phytochelatins via LC-MS/MS to link this compound assimilation to antioxidant production .

Ionomics: Use ICP-MS to correlate foliar this compound levels with stress tolerance thresholds (e.g., 0.3–0.5 mg/g dry weight in salt-tolerant rice cultivars) .

Validation: Apply gene knockout mutants (e.g., sultr1;1) to confirm phenotypic dependence on this compound uptake pathways .

Guidelines for Researchers

- Reproducibility: Document all experimental parameters (e.g., pH, temperature) and raw data in supplementary materials .

- Data Contradictions: Use multivariate statistics (e.g., PCA) to isolate confounding variables .

- Ethical Reporting: Disclose method limitations (e.g., IC’s susceptibility to organic fouling) to avoid overinterpretation .

属性

IUPAC Name |

sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042425 | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14808-79-8, 18785-72-3 | |

| Record name | Sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。